molecular formula C26H27N3O4S B11226006 N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11226006
M. Wt: 477.6 g/mol
InChI Key: LUQQWLZBPXRYAJ-UHFFFAOYSA-N
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Description

N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting with the preparation of the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and promoting apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazine derivatives such as:

Uniqueness

What sets N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[2-(butan-2-ylcarbamoyl)phenyl]-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C26H27N3O4S/c1-5-17(3)27-26(31)20-11-6-8-12-22(20)28-25(30)18-14-16(2)24-21(15-18)19-10-7-9-13-23(19)34(32,33)29(24)4/h6-15,17H,5H2,1-4H3,(H,27,31)(H,28,30)

InChI Key

LUQQWLZBPXRYAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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